Para-Fluoro Substitution Drives Picomolar Carbonic Anhydrase IX Affinity: Class-Level Projection from Fluorinated Benzenesulfonamide Series
Although direct CA inhibition data for CAS 946291-50-5 have not been published, the 4-fluorobenzenesulfonamide motif is a well-characterized pharmacophore for carbonic anhydrase (CA) inhibition. In the systematic study by Dudutienė et al. (2015), fluorinated benzenesulfonamides achieved observed dissociation constants (Kd) as low as 43 pM for the tumor-associated isoform CA IX, with intrinsic Kd values reaching 1.1 pM for optimized derivatives, representing >1000-fold enhancement over non-fluorinated benzenesulfonamide counterparts that typically exhibit micromolar affinity [1]. The target compound's 4-fluoro substitution is expected to confer a comparable enhancement in CA binding relative to the non-fluorinated analog N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide (CAS 946291-53-8). Caution: this is a class-level projection; direct measurement is required for confirmation.
| Evidence Dimension | Carbonic anhydrase IX binding affinity (Kd) |
|---|---|
| Target Compound Data | Not directly measured; projected low nanomolar to picomolar based on 4-fluorobenzenesulfonamide class behavior |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide analogs: typical Kd >1 µM for CA IX; optimized fluorinated analog 10h (Dudutienė et al.): Kd = 43 pM (observed), 1.1 pM (intrinsic) |
| Quantified Difference | Projected >1000-fold affinity gain for fluorinated vs. non-fluorinated benzenesulfonamide (class-level) |
| Conditions | In vitro fluorescence-based thermal shift assay and isothermal titration calorimetry; recombinant human CA IX catalytic domain |
Why This Matters
For users procuring compounds for CA inhibitor screening or oncology target validation, the 4-fluoro substitution is a critical determinant of CA IX potency; non-fluorinated analogs are unlikely to achieve the same affinity window.
- [1] Dudutienė, V.; Zubrienė, A.; Smirnov, A.; Timm, D. D.; Smirnovienė, J.; Kazokaitė, J.; Michailovienė, V.; Zakšauskas, A.; Manakova, E.; Gražulis, S.; Matulis, D. Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. ChemMedChem 2015, 10, 662–687. View Source
